AAT-008 belongs to a class of compounds known as prostaglandin E2 receptor antagonists. It was first reported by Okumura et al. in 2017, highlighting its potent and selective antagonistic properties against the EP4 receptor, with a binding affinity characterized by a Ki value of 0.97 nM, indicating high potency and selectivity over other prostaglandin receptors . This compound is particularly relevant in the context of cancer therapy, where it has shown promise in preclinical studies involving colon cancer models .
The synthesis of AAT-008 involves several key steps, primarily focusing on the modification of nicotinamide derivatives. The synthetic pathway typically includes:
The precise parameters for each step can vary depending on the specific synthetic route chosen, but maintaining optimal reaction conditions is crucial for achieving high yields and purity .
AAT-008's molecular structure is characterized by its distinct functional groups that confer its biological activity. The compound features:
Detailed structural analyses using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have confirmed its conformation and helped elucidate how it interacts with the EP4 receptor at the molecular level .
AAT-008 participates in various chemical reactions, primarily involving:
The mechanism of action of AAT-008 centers on its ability to block the EP4 receptor, which is implicated in various oncogenic processes. By antagonizing this receptor, AAT-008:
This mechanism underscores the compound's potential as a therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.
AAT-008 exhibits several notable physical and chemical properties:
These properties are critical for its development as a drug candidate, influencing formulation strategies and delivery methods .
AAT-008 has several promising applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2